molecular formula C9H13NO3 B12955244 1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)- CAS No. 73785-52-1

1,3-Propanediol, 2-(hydroxymethyl)-2-(3-pyridinyl)-

Cat. No.: B12955244
CAS No.: 73785-52-1
M. Wt: 183.20 g/mol
InChI Key: UKPISVUBVUAAJX-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol is an organic compound that features a pyridine ring attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and glycerol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: Pyridine-3-carboxaldehyde is reacted with glycerol in the presence of the base, leading to the formation of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol.

Industrial Production Methods

In an industrial setting, the production of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol
  • 2-(hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
  • 2-(hydroxymethyl)-2-(quinolin-3-yl)propane-1,3-diol

Uniqueness

2-(hydroxymethyl)-2-(pyridin-3-yl)propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl group and the pyridine ring can affect the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

73785-52-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(hydroxymethyl)-2-pyridin-3-ylpropane-1,3-diol

InChI

InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-2-1-3-10-4-8/h1-4,11-13H,5-7H2

InChI Key

UKPISVUBVUAAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CO)(CO)CO

Origin of Product

United States

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